molecular formula C19H12N4O3 B1671936 Indopy-1 CAS No. 352548-47-1

Indopy-1

Cat. No. B1671936
M. Wt: 344.3 g/mol
InChI Key: TZEXGCXFOXXFKH-UHFFFAOYSA-N
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Description

“Indopy-1” is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) that was first discovered for its ability to display reversible competitive inhibition of dNTP binding . It’s used in the treatment of HIV-1, an essential enzyme that targets half of approved anti-AIDS drugs .


Synthesis Analysis

The chemical synthesis of INDOPY-1 starts with the condensation of commercially available N-acetyl-3-hydroxyindole with 4-nitroaniline .


Molecular Structure Analysis

The molecular structure of INDOPY-1 was revealed through the HIV-1 RT/DNA/INDOPY-1 crystal structure . This structure revealed a unique mode of inhibitor binding at the polymerase active site without involving catalytic metal ions .


Chemical Reactions Analysis

Biochemical studies showed that INDOPY-1 arrests RT/DNA in a post-translocated (P site) complex . Its potency was markedly increased when supplemented with a physiological concentration of ATP .


Physical And Chemical Properties Analysis

The chemical formula of INDOPY-1 is C19H12N4O3 . More detailed physical and chemical properties might require specific experimental data which is not available in the current resources.

Scientific Research Applications

Inhibition of HIV-1 Reverse Transcriptase

Indolopyridones, including INDOPY-1, are recognized for their potent inhibitory action against the reverse transcriptase (RT) of HIV-1. Unlike traditional nucleoside analogue RT inhibitors (NRTIs), INDOPY-1 and its class demonstrate a unique binding mechanism, potentially near the polymerase active site of the enzyme. This distinction is emphasized by how NRTI-associated mutations, notably M184V and Y115F, modulate the susceptibility to INDOPY-1, affecting its inhibitory concentration values (IC50). Further biochemical studies have unveiled that INDOPY-1 can compete with natural deoxynucleoside triphosphates (dNTPs), suggesting its categorization as a "nucleotide-competing RT inhibitor" (NcRTI). This novel mechanism of action, distinct from existing RT inhibitors, positions INDOPY-1 and related compounds as a promising avenue for antiretroviral therapy research, particularly in understanding drug resistance profiles and designing inhibitors with unique binding sites (Ehteshami et al., 2008).

Mechanism of Action and Resistance Profile

INDOPY-1’s mechanism of action is further detailed through investigations revealing its competitive inhibition with respect to nucleotide substrates. This competitive nature, alongside the structural differences from classical chain terminators, indicates a distinctive interaction with the nucleotide binding site of HIV RT. The compound’s ability to form a stable ternary complex, which is unaffected by mutations associated with NNRTI or multidrug NRTI resistance, highlights its unique resistance profile. The presence of mutations such as M184V and Y115F indicates decreased susceptibility, whereas K65R confers hypersusceptibility. These findings underscore the potential of INDOPY-1 and similar compounds to target HIV RT in a manner distinct from current therapies, offering a pathway to overcome existing drug resistance challenges (Jochmans et al., 2006).

Future Directions

The lack of structural information has hindered the improvement of INDOPY-1 . The discovery of its crystal structure may enable new strategies for developing NcRTIs . There is a need to discover novel antiretrovirals, as long-term use of existing antivirals can lead to drug resistance .

properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXGCXFOXXFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indopy-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
FX Ruiz, A Hoang, K Das, E Arnold - Journal of medicinal …, 2019 - ACS Publications
… The mechanism of HIV-1 RT inhibition by INDOPY-1 has been previously characterized … of INDOPY-1 in the complex at atomic detail. Attempts to soak or cocrystallize INDOPY-1 with RT/…
Number of citations: 20 pubs.acs.org
M Ehteshami, BJ Scarth, EP Tchesnokov… - Journal of Biological …, 2008 - ASBMB
… the affinity to INDOPY-1, while … of INDOPY-1, while an abasic site at the adjacent position n+1 has no effect. Collectively, our findings provide strong evidence to suggest that INDOPY-1 …
Number of citations: 56 www.jbc.org
M Ehteshami, M Nijhuis, JA Bernatchez… - Journal of Biological …, 2013 - ASBMB
… Here, we utilized a combination of cell-based and cell-free assays to characterize the mode of binding of ATP in conjunction with INDOPY-1. We demonstrate that ATP and INDOPY-1 …
Number of citations: 17 www.jbc.org
D Jochmans, J Deval, B Kesteleyn… - Journal of …, 2006 - Am Soc Microbiol
… So far, no virus outside the family of Lentiviridae was found to be sensitive to the inhibitory activity of INDOPY-1, specifically distinguishing INDOPY-1 from the NRTIs that inhibit a …
Number of citations: 108 journals.asm.org
S Freisz, G Bec, M Radi, P Wolff… - Angewandte Chemie …, 2010 - Wiley Online Library
… , 6 In contrast to common NNRTIs, the antiviral activity of INDOPY-1 is not restricted to HIV-1 … , 3 Unfortunately, attempts to obtain a crystal structure of the RT/INDOPY-1 complex were …
Number of citations: 38 onlinelibrary.wiley.com
A Auger, GL Beilhartz, S Zhu, E Cauchon… - Journal of Biological …, 2011 - ASBMB
… Recently, two structurally distinct inhibitors, phosphonoformic acid (foscarnet) and INDOPY-1 … Here, we show that foscarnet and INDOPY-1 additionally display a shared novel inhibitory …
Number of citations: 4 www.jbc.org
J La, CF Latham, RN Tinetti… - Proceedings of the …, 2015 - National Acad Sciences
… activity against the NRTI-resistant mutants K65R and M184V, demonstrating a drug resistance profile distinct from the nucleotide competing RT inhibitors indolopyridone-1 (INDOPY-1) …
Number of citations: 25 www.pnas.org
M Ehteshami - 2012 - library-archives.canada.ca
… Finally, cellular ATP was shown to enhance the potency of INDOPY-1, a property never … "enhancer" of INDOPY-1-mediated RT inhibition. ATP enhances the binding of INDOPY-1 to RT …
Number of citations: 2 library-archives.canada.ca
G Maga, M Radi, MA Gerard, M Botta, E Ennifar - Viruses, 2010 - mdpi.com
… Interestingly, the binding of INDOPY-1 was affected by the identity of the last nucleotide at … in promoting INDOPY-1 binding. These data clearly indicated that INDOPY-1 preferentially …
Number of citations: 60 www.mdpi.com
D Rajotte, S Tremblay, A Pelletier… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… INDOPY-1 at the N-site and the primer/template bound in its posttranslocation conformation (7, 12, 13). While the potency of INDOPY-1 … confers increased susceptibility to INDOPY-1 (7, 9…
Number of citations: 20 journals.asm.org

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